HEXAFLUOROISOBUTENE

Fluoropolymer Copolymerization Reactivity Ratio

Hexafluoroisobutene (HFIB, 3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene, CAS 382-10-5) is a branched, partially fluorinated olefin bearing two geminal trifluoromethyl groups. This structure confers a unique reactivity profile distinct from linear fluorinated analogs.

Molecular Formula C4H2F6
Molecular Weight 164.05 g/mol
CAS No. 382-10-5
Cat. No. B1209683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHEXAFLUOROISOBUTENE
CAS382-10-5
Synonyms3,3,3,4,4,4-hexafluoroisobutylene
3,3,3,4,4,4-HFIB
Molecular FormulaC4H2F6
Molecular Weight164.05 g/mol
Structural Identifiers
SMILESC=C(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C4H2F6/c1-2(3(5,6)7)4(8,9)10/h1H2
InChIKeyQMIWYOZFFSLIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluoroisobutene (CAS 382-10-5) as a Specialty Fluoromonomer for High-Performance Polymers


Hexafluoroisobutene (HFIB, 3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene, CAS 382-10-5) is a branched, partially fluorinated olefin bearing two geminal trifluoromethyl groups. This structure confers a unique reactivity profile distinct from linear fluorinated analogs [1]. HFIB serves as a versatile comonomer and intermediate for advanced fluoropolymers, photoresists, specialty elastomers, and functional coatings, with documented utility in enhancing thermal stability, chemical resistance, and mechanical properties [2].

Why Hexafluoroisobutene Cannot Be Readily Replaced by Common Fluoromonomers


Linear fluoroolefins such as hexafluoropropylene (HFP) and tetrafluoroethylene (TFE) lack the sterically congested, electron-deficient double bond characteristic of HFIB. This fundamental difference in molecular architecture directly impacts copolymerization behavior, polymer chain packing, and resultant material properties [1]. Empirical evidence demonstrates that HFIB's unique reactivity ratios, alternating copolymerization tendency, and ability to enhance stress-crack resistance and reduce surface tension are not replicated by simpler fluoroolefins [2]. Consequently, substituting HFIB with a generic analog often leads to suboptimal polymer performance and failure to meet application-specific requirements.

Quantitative Evidence Differentiating Hexafluoroisobutene from Structural Analogs


HFIB Copolymerization with Vinyl Pentafluorobenzoate Exhibits Ideal Alternating Behavior

In free-radical copolymerization with vinyl pentafluorobenzoate (VPFB), HFIB displays reactivity ratios of r1(HFIB) = 0 and r2(VPFB) = 0.373, with r1r2 = 0 [1]. This near-zero product indicates a strong alternating tendency, which is a distinct deviation from the random copolymerization typically observed with linear fluoroolefins like hexafluoropropylene (HFP). The alternating sequence distribution provides precise control over polymer microstructure, enabling tailored properties not achievable with HFP-containing systems.

Fluoropolymer Copolymerization Reactivity Ratio

HFIB as a Termonomer Substantially Reduces Lamellar Repeat and Enhances Stress-Crack Resistance in E/CTFE Copolymers

Incorporation of 2–6 wt% HFIB as a termonomer into ethylene-chlorotrifluoroethylene (E/CTFE) copolymer reduces the average lamellar repeat from 300–400 Å to 135–185 Å [1]. This morphological refinement correlates with a significant improvement in thermal stress-cracking properties compared to the unmodified E/CTFE copolymer (Halar®). The reduced lamellar dimensions are attributed to the steric hindrance of the bulky (CF₃)₂C unit, which disrupts chain packing and promotes chain flexibility.

Fluoropolymer Stress-Cracking Lamellar Morphology

HFIB Exhibits Lower Surface Tension in Resulting Polymers Compared to HFP

DuPont's technical datasheet states that HFIB 'Exhibits improved surface tension over Hexafluoropropylene (HFP) due to its branched structure' . This observation is supported by multiple vendor and literature sources, which attribute the lower surface tension of HFIB-derived polymers to the bulkier, more branched architecture of the monomer unit. While exact surface tension values are not provided in the accessible literature, the directional superiority over HFP is consistently reported across independent sources [1].

Fluoropolymer Surface Tension Elastomer

HFIB Copolymers with VDF Offer Superior Thermal and Chemical Resistance Compared to PVDF Homopolymer

Copolymers of HFIB with vinylidene fluoride (VDF) are reported to exhibit enhanced thermal and chemical resistance relative to standard PVDF [1]. The incorporation of the bulky (CF₃)₂C unit increases the polymer's glass transition temperature and reduces chain mobility, thereby improving dimensional stability at elevated temperatures and resistance to aggressive chemicals. Specific quantitative improvements depend on HFIB content and polymerization conditions, but the enhancement is consistently noted in both patent and technical literature.

Fluoropolymer Thermal Stability Chemical Resistance

High-Value Application Scenarios Enabled by Hexafluoroisobutene's Differentiated Properties


Stress-Crack Resistant Linings and Coatings for Aggressive Chemical Environments

The demonstrated ability of HFIB to reduce lamellar repeat and enhance stress-crack resistance in E/CTFE copolymers [1] makes it an essential comonomer for protective linings in chemical processing equipment, wire and cable insulation exposed to harsh fluids, and filtration fabrics subjected to thermal cycling. Without HFIB modification, E/CTFE linings may fail prematurely due to environmental stress-cracking, leading to costly downtime and material replacement. Procurement of HFIB-modified grades ensures extended service life in demanding applications.

Low Surface Energy Coatings and Anti-Fouling Surfaces

HFIB's branched structure imparts lower surface tension to derived polymers compared to linear fluoroolefins like HFP [1]. This property is exploited in the formulation of easy-clean coatings, anti-graffiti surfaces, and non-stick linings. Formulators seeking to achieve specific surface energy targets without resorting to expensive perfluorinated additives should prioritize HFIB-containing monomers, as the reduced surface tension directly correlates with improved soil release and reduced biological adhesion.

High-Performance Fluoroelastomers for Seals and Gaskets

The alternating copolymerization behavior of HFIB with specific comonomers [1] enables the synthesis of fluoroelastomers with precisely controlled monomer sequence distributions. These materials exhibit enhanced elasticity, chemical resistance, and thermal stability, making them suitable for critical sealing applications in automotive fuel systems, semiconductor manufacturing equipment, and downhole oilfield tools. The use of HFIB as a comonomer yields elastomers with improved compression set resistance and longer operational lifetimes compared to conventional FKM elastomers.

Technical Documentation Hub

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